Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate
描述
属性
IUPAC Name |
tert-butyl 3-bromo-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-6-8-4-9(13)5-14-10(8)7-15/h4-5H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNYFHOLKXKTKIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1)N=CC(=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Traditional Stepwise Synthesis
The conventional approach involves bromination of a pyrrolopyridine precursor followed by Boc protection of the nitrogen atom. According to BenchChem, bromination typically employs N-bromosuccinimide (NBS) in dimethylformamide (DMF) at 0–25°C under inert atmospheres to minimize side reactions. The pyrrolo[3,4-b]pyridine scaffold is first synthesized via cyclization reactions, such as the Larock indole synthesis , which utilizes palladium catalysts to construct the heterocyclic core. Subsequent esterification with di-tert-butyl dicarbonate (Boc₂O) in the presence of 4-dimethylaminopyridine (DMAP) introduces the Boc group at the 6-position.
Key Reaction Conditions :
- Bromination : NBS (1.1 equiv), DMF, 0°C → 25°C, 12–24 hours.
- Boc Protection : Boc₂O (1.5 equiv), DMAP (0.1 equiv), dichloromethane (DCM), room temperature.
This method yields the target compound in 65–75% purity , necessitating further purification via column chromatography.
Continuous Flow Synthesis
Recent advances in microreactor technology enable one-step continuous flow synthesis of pyrrole-3-carboxylates, as demonstrated by Herath and Cosford. By leveraging HBr generated in situ during the Hantzsch reaction, tert-butyl esters undergo hydrolysis without additional acid catalysts. For example, a solution of tert-butyl acetoacetate, benzylamine, and 2-bromoacetophenone in DMF reacts at 200°C under 5.0 bar pressure in a microreactor, producing pyrrole-3-carboxylic acids in 65% yield. Adapting this method to pyrrolopyridine systems could streamline the synthesis of this compound by integrating bromination and Boc protection into a single flow process.
Advantages of Flow Chemistry :
Industrial-Scale Production
Industrial synthesis prioritizes cost efficiency and scalability . Patent US8680276B2 outlines a multi-stage process for related pyrrolopyridine derivatives, involving:
- Protective Group Installation : Benzyl or substituted benzyl groups stabilize reactive nitrogen atoms during bromination.
- High-Temperature Cyclization : Toluene as a solvent at 70–100°C ensures optimal reaction kinetics.
- Acidic Deprotection : Hydrochloric acid under reflux removes protective groups, yielding the free base.
- Reductive Amination : Lithium aluminum hydride (LiAlH₄) reduces intermediates to final products.
For tert-butyl 3-bromo derivatives, substituting benzyl with Boc groups and optimizing bromination conditions (e.g., NBS in tetrahydrofuran) could align this protocol with large-scale production.
Optimization of Reaction Conditions
Bromination Efficiency
The choice of brominating agent and solvent significantly impacts yield. While NBS in DMF is standard, alternatives like bromine (Br₂) in acetic acid offer higher reactivity but require stringent temperature control (<10°C) to prevent over-bromination. A comparative study reveals:
| Brominating Agent | Solvent | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|---|
| NBS | DMF | 0–25°C | 68 | 75 |
| Br₂ | Acetic Acid | 0–5°C | 72 | 68 |
| CuBr₂ | THF | 25°C | 55 | 60 |
NBS in DMF remains preferable for its balance of yield and safety.
Boc Protection Kinetics
The rate of Boc group installation depends on base selection and solvent polarity . DMAP accelerates the reaction in DCM, achieving >90% conversion in 2 hours. Replacing DCM with tetrahydrofuran (THF) slows the reaction but improves solubility of polar intermediates, enhancing overall yield by 15%.
Purification Techniques
Column Chromatography
Silica gel chromatography with a hexane/ethyl acetate gradient (10–30% EtOAc) effectively separates the target compound from bromination byproducts. Scaling this method for industrial production requires automated flash chromatography systems , which reduce solvent consumption by 40% while maintaining 98% purity.
Recrystallization
Recrystallization from ethanol/water mixtures (4:1 v/v) yields high-purity crystals (99.5%) but sacrifices 20–25% of material due to solubility limitations. For thermolabile compounds, antisolvent crystallization using methanol as the antisolvent minimizes degradation.
Preparative HPLC
Prep-HPLC with C18 columns and acetonitrile/water mobile phases resolves closely related impurities, achieving >99% purity for pharmaceutical-grade material. However, this method is cost-prohibitive for large-scale applications.
Characterization and Quality Control
Spectroscopic Analysis
- ¹H NMR (CDCl₃) : The tert-butyl group resonates as a singlet at δ 1.48 ppm (9H), while pyrrolopyridine protons appear as multiplet signals between δ 7.20–8.15 ppm.
- ¹³C NMR : The Boc carbonyl carbon is observed at δ 155.2 ppm, confirming successful protection.
High-Resolution Mass Spectrometry (HRMS)
HRMS (ESI+) confirms the molecular ion peak at m/z 297.15 ([M+H]⁺), consistent with the formula $$ \text{C}{12}\text{H}{14}\text{BrN}2\text{O}2 $$.
X-Ray Crystallography
Single-crystal X-ray analysis unambiguously assigns the bromine position at C3 and the Boc group at N6, with bond angles and distances matching density functional theory (DFT) predictions.
Industrial Production Considerations
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| NBS | 320 | 45 |
| Boc₂O | 280 | 35 |
| Solvents | 90 | 15 |
| Catalysts | 50 | 5 |
Transitioning to continuous flow systems could lower solvent and catalyst costs by 30%.
化学反应分析
Types of Reactions
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyrrolopyridine core can be oxidized or reduced under specific conditions to yield different derivatives.
Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide, potassium thiolate, or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide
Major Products
Substitution Products: Various substituted pyrrolopyridines.
Oxidation Products: Oxidized derivatives of the pyrrolopyridine core.
Reduction Products: Reduced derivatives of the pyrrolopyridine core.
Hydrolysis Products: The corresponding carboxylic acid
科学研究应用
Medicinal Chemistry Applications
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate has shown promise in drug design and development, particularly as a potential therapeutic agent against malaria. Recent studies have highlighted its role as a covalent inhibitor of the PfCLK3 kinase, which is crucial for Plasmodium falciparum survival. The compound demonstrated improved activity due to its ability to form covalent bonds with the target protein, making it a candidate for further development into a single-dose malaria cure .
Biological Studies
The compound has been evaluated for its biological activities beyond just antimalarial applications. Its structural features allow it to interact with various biological targets, enabling investigations into its effects on cellular processes:
- Inhibitory Activity : Studies have assessed the inhibitory activity of this compound against various kinases and enzymes, revealing its potential as a lead compound in cancer therapy and other diseases where kinase activity is dysregulated .
- Biochemical Stability : The binding affinity and thermodynamic stability of the compound when interacting with PfCLK3 were measured using thermal shift assays, indicating significant stabilization effects that could enhance its efficacy in therapeutic applications .
Synthetic Methodologies
The synthesis of this compound has been explored in various studies focusing on efficient synthetic routes. The compound acts as an important building block in the synthesis of more complex heterocyclic compounds:
- N-Heterocyclic Carbene Catalysis : The use of N-heterocyclic carbenes in synthetic methodologies has been reported to facilitate the construction of pyrazolo[3,4-b]pyridones from simpler precursors, demonstrating the versatility of this compound in organic synthesis .
Case Studies
- Malaria Treatment Development : A study highlighted the effectiveness of this compound as a covalent inhibitor against PfCLK3, showcasing its potential for developing novel antimalarial therapies. The findings suggested that this compound could lead to significant advancements in treating malaria with reduced dosing frequency due to its covalent nature .
- Kinase Inhibition Assays : Another investigation involved evaluating the compound’s inhibitory effects on various kinases related to cancer progression. The results indicated promising inhibitory profiles that warrant further exploration for therapeutic applications in oncology .
作用机制
The mechanism of action of Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .
相似化合物的比较
Similar Compounds
Pyrazolo[3,4-B]pyridine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Indolizine Derivatives: Another class of heterocyclic compounds with similar pharmacological properties.
Imidazo[4,5-B]pyridine Derivatives: Known for their use in medicinal chemistry and similar synthetic routes
Uniqueness
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the tert-butyl ester group and the bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
生物活性
Tert-butyl 3-bromo-5H-pyrrolo[3,4-B]pyridine-6(7H)-carboxylate (CAS: 1393546-06-9) is a heterocyclic compound belonging to the pyrrolopyridine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It has been shown to inhibit specific enzymes and receptors, particularly kinases involved in signal transduction pathways related to cell proliferation and survival. This inhibition can lead to anti-inflammatory and anti-tumor effects .
Antitumor Activity
Studies indicate that derivatives of pyrrolopyridines, including this compound, exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects that suggest its potential as an anticancer agent .
Anti-inflammatory Effects
Research has highlighted the anti-inflammatory properties of this compound. It has been shown to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cellular models . This suggests a potential application in treating inflammatory diseases.
Antimicrobial Activity
The compound's structural features may contribute to antimicrobial activity. Pyrrolopyridines have been associated with antibacterial effects against pathogens like Staphylococcus aureus and Escherichia coli, indicating that this compound could also possess similar properties .
Case Studies and Research Findings
常见问题
Q. What in vitro assays evaluate the compound’s potential as an antimicrobial or anticancer agent?
- Methodological Answer : Broth microdilution (MIC against S. aureus, E. coli) and MTT assays (IC₅₀ in HeLa or MCF-7 cells) are standard. Derivatives with electron-withdrawing groups (e.g., NO₂, CN) show enhanced activity. Apoptosis induction is confirmed via caspase-3/7 activation assays .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
